

An In-depth Technical Guide to the Physical Properties of 2,3-Dibromopyridine

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Compound of Interest

Compound Name: 2,3-Dibromopyridine

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of **2,3-Dibromopyridine**. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It includes a summary of its physical characteristics, spectral data, and relevant experimental protocols. A logical workflow for a plausible synthesis of **2,3-Dibromopyridine** is also presented.

Introduction

2,3-Dibromopyridine is a halogenated heterocyclic organic compound. As a substituted pyridine, it serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. Its utility stems from the reactivity of the bromine substituents, which can be readily displaced or involved in cross-coupling reactions to introduce a wide range of functional groups. An understanding of its physical properties is crucial for its effective use in synthesis, purification, and formulation.

Physical Properties

The physical properties of **2,3-Dibromopyridine** are summarized in the table below. These properties are essential for handling, storage, and for the design of synthetic and purification procedures.

Property	Value	Reference(s)
Molecular Formula	C ₅ H ₃ Br ₂ N	[1][2]
Molecular Weight	236.89 g/mol	[1][2]
CAS Number	13534-89-9	[1][2]
Appearance	White to light yellow crystalline powder	[3]
Melting Point	56-60 °C	[2]
Boiling Point	Not readily available	
Density	Not readily available	
Solubility	Slightly soluble in water. Soluble in organic solvents such as ethanol, ether, and chloroform.	[3]
SMILES String	<chem>Brc1cccnc1Br</chem>	[2]
InChI Key	SLMHHOVQRSSRCV-UHFFFAOYSA-N	[2]

Spectral Data

Spectroscopic data is fundamental for the structural elucidation and purity assessment of **2,3-Dibromopyridine**.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **2,3-Dibromopyridine** is expected to show three signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts and coupling patterns will be influenced by the deshielding effect of the nitrogen atom and the two bromine substituents.

¹³C NMR Spectroscopy

The ^{13}C NMR spectrum will display five distinct signals for the five carbon atoms of the pyridine ring. The carbons bearing the bromine atoms (C2 and C3) will be significantly shifted downfield.

Infrared (IR) Spectroscopy

The IR spectrum of **2,3-Dibromopyridine** would be characterized by absorption bands corresponding to:

- C-H stretching vibrations of the aromatic ring, typically appearing in the region of 3000-3100 cm^{-1} .
- C=C and C=N stretching vibrations of the pyridine ring, expected in the 1400-1600 cm^{-1} region.
- C-Br stretching vibrations, which typically appear in the fingerprint region at lower wavenumbers.

Mass Spectrometry

In a mass spectrum, **2,3-Dibromopyridine** will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of two bromine atoms (isotopes ^{79}Br and ^{81}Br). The fragmentation pattern would likely involve the loss of bromine atoms and potentially the pyridine ring fragmentation.

Experimental Protocols

Determination of Melting Point

The melting point of a solid organic compound can be determined using a standard melting point apparatus.

Protocol:

- A small, dry sample of **2,3-Dibromopyridine** is finely powdered and packed into a capillary tube to a height of 2-3 mm.
- The capillary tube is placed in the heating block of the melting point apparatus.

- The sample is heated at a steady rate (e.g., 1-2 °C per minute) as the melting point is approached.
- The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point range.

Qualitative Solubility Test

Protocol:

- Approximately 10-20 mg of **2,3-Dibromopyridine** is placed into a small test tube.
- A small volume (e.g., 0.5 mL) of the solvent to be tested (e.g., water, ethanol, chloroform) is added.
- The mixture is agitated or sonicated to observe if the solid dissolves.
- Observations of "soluble," "sparingly soluble," or "insoluble" are recorded.

Synthesis of 2,3-Dibromopyridine (Plausible Route)

A common method for the synthesis of brominated pyridines involves the diazotization of an aminopyridine followed by a Sandmeyer-type reaction. A plausible synthesis for **2,3-Dibromopyridine** could start from 2-amino-3-bromopyridine.

Reaction Scheme: 2-amino-3-bromopyridine → **2,3-Dibromopyridine**

Protocol:

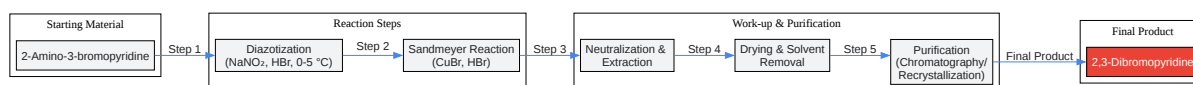
- Diazotization: 2-amino-3-bromopyridine is dissolved in an aqueous solution of hydrobromic acid (HBr) and cooled to 0-5 °C in an ice bath.
- A solution of sodium nitrite (NaNO₂) in water is added dropwise to the cooled solution while maintaining the temperature below 5 °C. This step forms the diazonium salt.
- Sandmeyer Reaction: The cold diazonium salt solution is then added to a solution of copper(I) bromide (CuBr) in HBr.

- The reaction mixture is warmed to room temperature and then heated to facilitate the replacement of the diazonium group with a bromine atom.
- Work-up and Purification: After the reaction is complete, the mixture is neutralized with a base (e.g., sodium hydroxide) and extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The organic extracts are combined, dried over an anhydrous salt (e.g., MgSO_4), and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure **2,3-Dibromopyridine**.^[4]

Visualizations

Synthesis Workflow for 2,3-Dibromopyridine

The following diagram illustrates a logical workflow for the plausible synthesis of **2,3-Dibromopyridine** from 2-amino-3-bromopyridine.



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Caption: Plausible synthesis workflow for **2,3-Dibromopyridine**.

Safety Information

2,3-Dibromopyridine should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.^[2]

Conclusion

This technical guide has summarized the key physical properties, spectral characteristics, and a plausible synthetic route for **2,3-Dibromopyridine**. While some quantitative data such as boiling point and density are not readily available in the literature, the provided information serves as a valuable resource for scientists and researchers engaged in the use of this compound for chemical synthesis and drug development. The detailed experimental protocols offer practical guidance for its handling and characterization in a laboratory setting.

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